molecular formula C16H35O4P B049445 Bis(2-ethylhexyl) hydrogen phosphate CAS No. 298-07-7

Bis(2-ethylhexyl) hydrogen phosphate

Cat. No.: B049445
CAS No.: 298-07-7
M. Wt: 322.42 g/mol
InChI Key: SEGLCEQVOFDUPX-UHFFFAOYSA-N
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Description

Bis(2-ethylhexyl) hydrogen phosphate is an organophosphorus compound with the molecular formula C₁₆H₃₅O₄P. It is commonly used as a solvent, extractant, and surfactant in various industrial applications. This compound is known for its ability to form stable complexes with metal ions, making it valuable in the extraction and separation of metals.

Mechanism of Action

Target of Action

Bis(2-ethylhexyl) hydrogen phosphate (B2EHP), also known as di(2-ethylhexyl)phosphoric acid, is an organophosphorus compound . It is primarily used as a lubricant additive, antiwear additive, and surfactant . The primary targets of B2EHP are metals, specifically uranium salts and rare earth metals . It facilitates the transport of these metals through activated composite membranes .

Mode of Action

B2EHP interacts with its targets (metals) through a process known as solvent extraction . In this process, B2EHP forms complexes with the metal ions, allowing them to be separated from their original environment and transported across a membrane .

Pharmacokinetics

It is soluble in ethanol , which suggests it could be absorbed well in the gastrointestinal tract if ingested.

Result of Action

The primary result of B2EHP’s action is the extraction and transport of metal ions . This can be beneficial in industrial applications where separation of specific metals is desired.

Action Environment

The efficacy and stability of B2EHP can be influenced by various environmental factors. For instance, the efficiency of metal extraction can be affected by the pH of the solution, the presence of other ions, and the temperature . Additionally, the stability of B2EHP may be affected by exposure to light, heat, or certain chemicals. More research is needed to fully understand how these and other environmental factors influence the action of B2EHP.

Preparation Methods

Synthetic Routes and Reaction Conditions

Bis(2-ethylhexyl) hydrogen phosphate is typically synthesized through the esterification of phosphorus oxychloride with 2-ethylhexanol. The reaction involves adding phosphorus oxychloride and a catalyst to a reaction vessel, followed by the gradual addition of 2-ethylhexanol. The mixture is stirred at a controlled temperature, and the generated hydrogen chloride gas is removed. The reaction is then continued at an elevated temperature to complete the esterification process .

Industrial Production Methods

In industrial settings, the production of this compound involves similar steps but on a larger scale. The process includes the use of large reaction vessels, efficient stirring mechanisms, and continuous removal of by-products. The final product is purified through washing, filtration, and distillation to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

Bis(2-ethylhexyl) hydrogen phosphate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

  • Di(2-ethylhexyl) phosphate
  • Tris(2-ethylhexyl) phosphate
  • Tributyl phosphate
  • Trioctylphosphine oxide

Uniqueness

Bis(2-ethylhexyl) hydrogen phosphate is unique due to its specific structure, which allows it to form highly stable complexes with metal ions. This property makes it particularly effective in the extraction and separation of metals compared to other similar compounds .

Properties

IUPAC Name

bis(2-ethylhexyl) hydrogen phosphate
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InChI

InChI=1S/C16H35O4P/c1-5-9-11-15(7-3)13-19-21(17,18)20-14-16(8-4)12-10-6-2/h15-16H,5-14H2,1-4H3,(H,17,18)
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InChI Key

SEGLCEQVOFDUPX-UHFFFAOYSA-N
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Canonical SMILES

CCCCC(CC)COP(=O)(O)OCC(CC)CCCC
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Molecular Formula

C16H35O4P
Record name DI-(2-ETHYLHEXYL)PHOSPHORIC ACID
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Related CAS

141-65-1 (hydrochloride salt), 4971-46-4 (potassium salt), 4971-47-5 (ammonium salt)
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DSSTOX Substance ID

DTXSID1027134
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Molecular Weight

322.42 g/mol
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Physical Description

Di-(2-ethylhexyl)phosphoric acid is an odorless light yellow liquid. Floats on water. (USCG, 1999), Liquid, Light yellow liquid; [CAMEO], COLOURLESS OR AMBER LIQUID.
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Boiling Point

155 °C at 0.015 mm Hg
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Flash Point

385 °F (USCG, 1999), Flash point equals 385 °F, 385 °F (196 °C) (Open cup), About 198 °C (closed cup), 196 °C o.c.
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Solubility

Soluble in benzene, hexane, and 4-methyl-2-pentanone, In water, 1.82X10+2 mg/L at 25 °C, Solubility in water, g/100ml at 20 °C: 0.21
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Density

0.977 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.975 g/cu cm at 25 deg, Strongly acidic. Bulk density Wt/gal = 8.2 lb, 0.96 g/cm³
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Vapor Pressure

0.00000005 [mmHg], Vapor pressure, Pa at 20 °C:
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Color/Form

Viscous liquid, Amber liquid

CAS No.

298-07-7
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Melting Point

less than -76 °F (USCG, 1999), -50 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Bis(2-ethylhexyl) hydrogen phosphate
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Customer
Q & A

ANone: D2EHPA acts as a liquid cation exchanger, effectively complexing with metal ions in aqueous solutions and transferring them to an organic phase. The mechanism often involves the exchange of hydrogen ions from D2EHPA with the target metal ions. This property makes D2EHPA valuable for separating and preconcentrating metal ions like platinum [], catecholamines [], indium [], rare-earth elements [], niobium and tantalum [, , , ], iron [], and plutonium and americium [] from various matrices.

ANone: D2EHPA extracts catecholamines (CAs) like dopamine, adrenaline, and noradrenaline from acidic solutions through an ion-exchange mechanism. The CA molecule (RNH2) reacts with D2EHPA (HR′) to form a complex, RNH3R′(HR′)3, which then partitions into the organic phase []. The efficiency of this process depends on factors like pH, D2EHPA concentration, and the specific CA involved.

ANone: Research indicates that D2EHPA, classified as an amphiphilic anion, can significantly inhibit the incorporation of serine into phosphatidylserine in human neuronal cell lines [, ]. This inhibitory effect is attributed to D2EHPA’s potential to hinder the interaction between the membrane-bound enzyme (serine base exchange enzyme) and its substrate, phosphatidylethanolamine, ultimately impacting phosphatidylserine synthesis.

ANone: Bis(2-ethylhexyl) hydrogen phosphate has the molecular formula C16H35O4P and a molecular weight of 322.42 g/mol.

ANone: While the provided abstracts don't delve into detailed spectroscopic characterization, various techniques like Raman spectroscopy [] and X-ray photoelectron spectroscopy (XPS) [] have been employed to study the structure of D2EHPA, its protonation behavior, and its interactions with other compounds like polyaniline.

ANone: Studies highlight that factors like the concentration of D2EHPA used during impregnation [], the type of diluent used [], and the pH of the solution [] significantly influence the performance of D2EHPA-impregnated materials in extraction and separation processes.

ANone: The provided research primarily focuses on D2EHPA's role as an extractant in separation processes. There isn't sufficient evidence to suggest any inherent catalytic properties or applications of D2EHPA based on these studies.

ANone: Quantitative structure-property relationship (QSPR) studies, incorporating molecular modeling and semi-empirical molecular orbital calculations, have been conducted to understand the relationship between the structure of D2EHPA-catecholamine complexes and their extraction behavior in different organic diluents []. These computational approaches provide insights into the molecular-level interactions governing D2EHPA's extraction efficiency.

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